molecular formula C11H24Cl2N2O B567752 N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride CAS No. 1226860-75-8

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B567752
CAS No.: 1226860-75-8
M. Wt: 271.226
InChI Key: FHTVZBJNSTVBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H23ClN2O It is known for its unique structure, which includes a piperidine ring substituted with a tetrahydropyran moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Pharmacological Studies

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride has been investigated for its role as a selective inhibitor in various biological pathways. For instance, studies have shown that derivatives of this compound can act on the NKCC1 (Sodium-Potassium-Chloride Cotransporter 1) pathway, which is crucial in regulating ion balance and fluid homeostasis in cells. In vitro and in vivo characterizations have demonstrated its potential efficacy in treating conditions like hypertension and edema through the modulation of ion transport mechanisms .

Drug Development

The compound serves as an intermediate in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that enhance drug-like properties such as solubility, metabolic stability, and bioavailability. Research indicates that specific modifications to the piperidine or tetrahydropyran moieties can lead to compounds with improved therapeutic profiles .

Neuroscience Research

Research has also explored the neuropharmacological effects of this compound, particularly its potential as a modulator of neurotransmitter systems. The ability to cross the blood-brain barrier makes it a candidate for studies related to neurodegenerative diseases and psychiatric disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NKCC1 InhibitionSelective inhibition observed in vitro
Neurotransmitter ModulationPotential effects on serotonin and dopamine systems
Ion Transport RegulationModulation of sodium and potassium levels

Table 2: Synthesis and Modification Insights

Modification TypeResulting Property ImprovementReference
Alkyl Chain ExtensionEnhanced solubility and metabolic stability
Functional Group VariationImproved binding affinity to target receptors

Case Study 1: NKCC1 Inhibitor Development

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as an NKCC1 inhibitor. The research involved testing various derivatives for their inhibitory activity against NKCC1, revealing that certain structural modifications significantly enhanced potency compared to baseline compounds .

Case Study 2: Neuropharmacological Applications

In another investigation, researchers evaluated the effects of this compound on neurotransmitter release in rodent models. The findings suggested that it could modulate neurotransmitter levels, indicating potential therapeutic applications for mood disorders .

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine: This compound has a similar structure but differs in the position of the amine group.

    N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-2-amine: Another structural isomer with the amine group at a different position.

Uniqueness

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Biological Activity

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydro-2H-pyran moiety, which influences its biological interactions. Its molecular formula is C₁₁H₁₈Cl₂N₂O, and it exhibits properties that may contribute to its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine have demonstrated significant antimicrobial activity. For instance, studies on related piperidine derivatives have shown inhibition against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Compound TypeMIC (µM)Inhibition (%)
4-Phenylpiperidine6.3100
Aminomethylquinoxaline7.898
Aminopyridylpyrimidine1099

This table summarizes the Minimum Inhibitory Concentration (MIC) values and percentage inhibition for selected compounds from a high-throughput screening study, highlighting the potential of similar structures in antimicrobial applications.

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. According to patent literature, compounds in this class may inhibit uncontrolled cellular proliferation associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The mechanism is thought to involve modulation of inflammatory pathways, potentially targeting PI3K signaling.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and infection.
  • Cytotoxicity Against Pathogens : The structural features allow for penetration into bacterial cells, disrupting their metabolic processes.

Case Studies

Several studies highlight the efficacy of related compounds in clinical settings:

  • Tuberculosis Treatment : A study demonstrated that derivatives of piperidine exhibited potent activity against Mycobacterium tuberculosis, indicating that modifications to the tetrahydropyran structure could enhance efficacy against resistant strains .
  • Inflammatory Disease Models : In animal models of rheumatoid arthritis, compounds with similar structures reduced inflammation and joint damage, suggesting potential therapeutic benefits .

Properties

IUPAC Name

N-methyl-N-(oxan-4-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTVZBJNSTVBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.